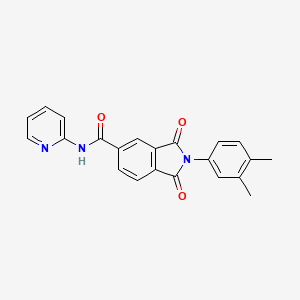
N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is a chemical compound commonly known as BIBX 1382. It is a selective and potent inhibitor of the epidermal growth factor receptor (EGFR). BIBX 1382 has been widely studied for its potential use in cancer treatment due to its ability to block the EGFR signaling pathway, which is often overactive in cancer cells.
Wirkmechanismus
BIBX 1382 is a selective and potent inhibitor of the N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide tyrosine kinase. It binds to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways. This leads to inhibition of cell growth and proliferation, and ultimately, cell death.
Biochemical and Physiological Effects
BIBX 1382 has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to inhibit the growth of a variety of cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck cancer. BIBX 1382 has also been shown to inhibit the growth of tumor xenografts in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BIBX 1382 in lab experiments is its potency and selectivity. It is a highly specific inhibitor of the N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide tyrosine kinase, which reduces the risk of off-target effects. However, one limitation of using BIBX 1382 in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of BIBX 1382. One area of research is the development of more potent and selective inhibitors of the N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide tyrosine kinase. Another area of research is the investigation of the potential use of BIBX 1382 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the use of BIBX 1382 in the treatment of other diseases, such as inflammatory disorders, is an area of interest for future research.
Synthesemethoden
The synthesis method for BIBX 1382 involves several steps. The first step is the reaction of 2-aminobenzoic acid with ethyl acetoacetate to form 2-acetylbenzoic acid. The second step is the reaction of 2-acetylbenzoic acid with 2-amino-3-methylbutanol to form N-(3-methylbutyl)-2-acetylbenzamide. The third step is the reaction of N-(3-methylbutyl)-2-acetylbenzamide with phosgene to form N-(3-methylbutyl)-2-chloroacetylbenzamide. The final step is the reaction of N-(3-methylbutyl)-2-chloroacetylbenzamide with 2-amino-4-oxo-3(4H)-quinazoline to form BIBX 1382.
Wissenschaftliche Forschungsanwendungen
BIBX 1382 has been extensively studied for its potential use in cancer treatment. The N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide signaling pathway is often overactive in cancer cells, leading to uncontrolled cell growth and proliferation. BIBX 1382 blocks the N-(3-methylbutyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide signaling pathway by binding to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways. This leads to inhibition of cell growth and proliferation, and ultimately, cell death.
Eigenschaften
IUPAC Name |
N-(3-methylbutyl)-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12(2)7-9-17-15(20)8-10-19-11-18-14-6-4-3-5-13(14)16(19)21/h3-6,11-12H,7-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIOGKOYZRYRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCN1C=NC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbutyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]bis(N,N-dimethylacetamide)](/img/structure/B5182652.png)


![ethyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5182671.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B5182688.png)



![1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5182713.png)
![5-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5182718.png)

![4-{2-(benzoylamino)-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5182730.png)
